Dimethyl azelate has been investigated for its potential to inhibit the growth of certain bacteria. Studies have shown effectiveness against mutant strains of Bacillus anthracis (anthrax) and Clostridium botulinum (botulism) when applied topically.[Source: ] However, further research is needed to determine its efficacy against other bacterial strains and its suitability for clinical applications.
Research suggests that dimethyl azelate may possess anti-inflammatory properties. It has been shown to inhibit polymorphonuclear leukocytes (PMNs), which are immune cells involved in inflammatory responses. This finding suggests that dimethyl azelate might be beneficial in treating acute respiratory distress syndrome (ARDS), a condition characterized by excessive inflammation in the lungs. [Source: ] However, more research is necessary to fully understand its potential therapeutic role in ARDS and other inflammatory conditions.
The key feature of DMA's structure is the nine-carbon chain (nonanedioic acid) with a methyl group (CH3) attached to each end via ester linkages (C-O-C) []. This structure classifies DMA as a medium-chain diester []. The presence of two ester groups makes DMA a polar molecule, influencing its solubility and reactivity.
Synthesis:
DMA can be synthesized through the esterification of azelaic acid with methanol. This reaction typically involves an acid catalyst, such as sulfuric acid (H2SO4), to promote the formation of the ester bond.
H2SO4 (cat)C9H16O4 (azelaic acid) + 2CH3OH (methanol) → CH3OCO(CH2)7COOCH3 (DMA) + 2H2O (water) [Eqn. 1]
Decomposition:
Under high temperatures or strong acidic/basic conditions, DMA can undergo hydrolysis, breaking down into its original components, azelaic acid and methanol.
H2OCH3OCO(CH2)7COOCH3 (DMA) → C9H16O4 (azelaic acid) + 2CH3OH (methanol) [Eqn. 2]
Corrosive